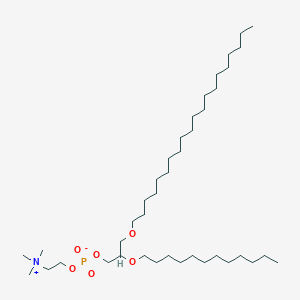
4-(1,3-Dithiolan-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Dithiolan-2-yl)benzonitrile, also known as DTBN, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. DTBN is a heterocyclic compound that contains a dithiolane ring and a benzene ring with a nitrile group attached.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Dithiolan-2-yl)benzonitrile is not fully understood, but it is believed to involve interactions with enzymes and proteins in cells. 4-(1,3-Dithiolan-2-yl)benzonitrile has been shown to inhibit the activity of certain enzymes such as cathepsin B and cathepsin L, which are involved in cancer cell growth and invasion. 4-(1,3-Dithiolan-2-yl)benzonitrile has also been shown to interact with proteins such as albumin, which may affect its distribution and pharmacokinetics in the body.
Biochemical and Physiological Effects
4-(1,3-Dithiolan-2-yl)benzonitrile has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-(1,3-Dithiolan-2-yl)benzonitrile can inhibit the activity of cathepsin B and cathepsin L, which are involved in cancer cell growth and invasion. 4-(1,3-Dithiolan-2-yl)benzonitrile has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that 4-(1,3-Dithiolan-2-yl)benzonitrile can inhibit the growth of tumors in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1,3-Dithiolan-2-yl)benzonitrile has several advantages for lab experiments, such as its high purity and stability. However, 4-(1,3-Dithiolan-2-yl)benzonitrile also has some limitations, such as its low solubility in water and some organic solvents. This can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(1,3-Dithiolan-2-yl)benzonitrile. One direction is to further investigate its potential as an anticancer agent and to develop more potent analogs. Another direction is to explore its potential applications in organic electronics and materials science, such as in the development of new OLEDs and MOFs. Additionally, more studies are needed to fully understand the mechanism of action of 4-(1,3-Dithiolan-2-yl)benzonitrile and its interactions with enzymes and proteins in cells.
Métodos De Síntesis
4-(1,3-Dithiolan-2-yl)benzonitrile can be synthesized using a few different methods. One method involves reacting 2,2'-dithiobis(ethanol) with 4-chlorobenzonitrile in the presence of a base such as potassium carbonate. Another method involves reacting 2,2'-dithiolane with 4-chlorobenzonitrile in the presence of a base such as sodium hydride. Both methods result in the formation of 4-(1,3-Dithiolan-2-yl)benzonitrile as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
4-(1,3-Dithiolan-2-yl)benzonitrile has been studied for its potential applications in various fields such as organic electronics, materials science, and medicinal chemistry. In organic electronics, 4-(1,3-Dithiolan-2-yl)benzonitrile has been used as a hole injection layer in organic light-emitting diodes (OLEDs) due to its high electron affinity and good stability. In materials science, 4-(1,3-Dithiolan-2-yl)benzonitrile has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. In medicinal chemistry, 4-(1,3-Dithiolan-2-yl)benzonitrile has been studied for its potential as an anticancer agent due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth.
Propiedades
IUPAC Name |
4-(1,3-dithiolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFPYOKHFSVDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454663 |
Source


|
| Record name | 4-(1,3-dithiolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106456-85-3 |
Source


|
| Record name | 4-(1,3-dithiolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














